3-chloro-N-(furan-2-ylmethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
3-chloro-N-(furan-2-ylmethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the furan, phenyl, and trifluoromethyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 3-chloro-N-(furan-2-ylmethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with furan-2-ylmethyl halides in the presence of a base such as potassium carbonate.
Chlorination and trifluoromethylation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for better scalability and efficiency.
Chemical Reactions Analysis
3-chloro-N-(furan-2-ylmethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols to form corresponding amides or thioethers.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-N-(furan-2-ylmethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an inhibitor of various enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(furan-2-ylmethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as protein kinases or other enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, or reduction of inflammation, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar compounds to 3-chloro-N-(furan-2-ylmethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3-chloro-N-(furan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
These compounds share similar core structures but differ in the substituents attached to the core, which can significantly influence their chemical properties and biological activities
Properties
IUPAC Name |
3-chloro-N-(furan-2-ylmethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N4O2/c20-15-16(18(28)24-10-12-7-4-8-29-12)26-27-14(19(21,22)23)9-13(25-17(15)27)11-5-2-1-3-6-11/h1-9H,10H2,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQXHAILDVLHOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NCC4=CC=CO4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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